molecular formula C13H14KN3O3S B5069658 Potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide

Potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide

Cat. No.: B5069658
M. Wt: 331.43 g/mol
InChI Key: UJQDAZUTFFPTEL-UHFFFAOYSA-N
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Description

Potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide is a complex organic compound that features a pyrimidine ring substituted with methoxy and methyl groups, and a sulfonylazanide moiety attached to a potassium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-amino-4-methoxy-6-methylpyrimidine with suitable reagents.

    Introduction of the Sulfonylazanide Group: The sulfonylazanide group is introduced through a sulfonation reaction, where the pyrimidine derivative is treated with sulfonyl chloride in the presence of a base.

    Potassium Ion Incorporation: The final step involves the incorporation of the potassium ion, which is achieved by reacting the sulfonylazanide derivative with a potassium salt under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfinyl derivatives, and various substituted pyrimidine compounds.

Scientific Research Applications

Potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: A pyrimidine derivative with similar structural features.

    4-Methoxy-6-methylpyrimidin-2-ylmethanamine: Another pyrimidine compound with a methoxy and methyl substitution.

Uniqueness

Potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide is unique due to the presence of the sulfonylazanide group and the potassium ion, which confer distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N3O3S.K/c1-9-4-6-11(7-5-9)20(17,18)16-13-14-10(2)8-12(15-13)19-3;/h4-8H,1-3H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQDAZUTFFPTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C2=NC(=CC(=N2)OC)C.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14KN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium;(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylazanide

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